2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine
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Overview
Description
2-(3,5-Dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine, also known as 3,5-dichloro-7-methoxy-1-benzofurancarbonitrile, is a synthetic compound that has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including those involving the synthesis of other compounds and the study of biochemical and physiological processes.
Scientific Research Applications
2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine-7-methoxy-1-benzofurancarbonitrile has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological processes, and the development of new drugs. It has also been used in the synthesis of other compounds, such as 2-chloro-4-methoxy-1-benzofuran-3-carbonitrile, which has potential applications in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine-7-methoxy-1-benzofurancarbonitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. By inhibiting the enzyme, this compound-7-methoxy-1-benzofurancarbonitrile may be able to block the metabolism of certain drugs, potentially leading to an increased efficacy of those drugs.
Biochemical and Physiological Effects
This compound-7-methoxy-1-benzofurancarbonitrile has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. In addition, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
The use of 2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine-7-methoxy-1-benzofurancarbonitrile in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it has been found to have a variety of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time. However, it can be difficult to synthesize, and it has not been extensively studied, so its effects on humans and other organisms are not yet fully understood.
Future Directions
Future research on 2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine-7-methoxy-1-benzofurancarbonitrile could focus on the development of new drugs based on the compound’s mechanism of action. Additionally, further research could be done to better understand the compound’s biochemical and physiological effects, as well as its potential applications in other areas of scientific research. Finally, further research could be done to explore the compound’s potential as an anti-cancer agent, as well as its potential to inhibit the growth of other types of tumors.
Synthesis Methods
2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholine-7-methoxy-1-benzofurancarbonitrile is synthesized through a multi-step process involving the reaction of 2-(3,5-dichlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)morpholinephenol with 7-methoxy-1-benzofuran-2-carbonyl chloride. The reaction begins with the formation of an intermediate, this compound-7-methoxy-1-benzofuran-2-carbonyl chloride, which is then reacted with sodium hydroxide to form the desired product, this compound-7-methoxy-1-benzofurancarbonitrile.
properties
IUPAC Name |
[2-(3,5-dichlorophenyl)morpholin-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c1-25-16-4-2-3-12-9-17(27-19(12)16)20(24)23-5-6-26-18(11-23)13-7-14(21)10-15(22)8-13/h2-4,7-10,18H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOKPRCPZJLCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCOC(C3)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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